3-Hydroxyoctanoic acid

Descripción

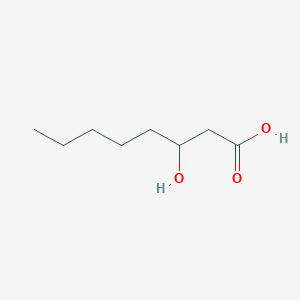

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLAKGOSZHTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-38-3 | |

| Record name | Poly(3-Hydroxyoctanoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864487 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-27-4, 120659-38-3 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(3-hydroxyoctanoic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Significance and Metabolic Roles of 3 Hydroxyoctanoic Acid

Endogenous Occurrence and Physiological Context

3-Hydroxyoctanoic acid (3-HOA) is a naturally occurring, 8-carbon beta-hydroxy fatty acid found in various biological systems, including humans. nih.gov Its presence has been confirmed in several human tissues and biofluids, highlighting its role in normal and pathological metabolic processes.

Presence in Human Biological Systems

Scientific studies have identified this compound in a range of human biological materials:

Human Plasma: this compound is present in human plasma. nih.govebi.ac.ukmedchemexpress.com Its levels can fluctuate in response to different physiological states. For instance, plasma concentrations of this compound are upregulated during a ketogenic diet and have been observed to increase significantly in male runners after exhaustive exercise. medchemexpress.comcaymanchem.comcvmh.fr

Human Urine: This compound is a known metabolite found in human urine. nih.govhmdb.cahmdb.ca Its presence in urine, termed 3-hydroxyoctanoic aciduria, can be an indicator of certain metabolic conditions. nih.govebi.ac.uk

Human Placenta: this compound has also been identified within the human placenta, suggesting a role in fetal-maternal metabolism. hmdb.canih.govsmolecule.com

Table 1: Documented Presence of this compound in Human Biosystems

| Biological System | Finding | References |

|---|---|---|

| Human Plasma | Detected and levels can be upregulated by ketogenic diet and exercise. | nih.govebi.ac.ukmedchemexpress.comcaymanchem.comcvmh.fr |

| Human Urine | Identified as a urinary metabolite. | nih.govhmdb.cahmdb.ca |

| Human Placenta | Confirmed presence. | hmdb.canih.govsmolecule.com |

Classification as a Primary Metabolite

This compound is classified as a primary metabolite. hmdb.ca Primary metabolites are directly involved in the normal growth, development, and reproduction of an organism. They are essential for metabolic and physiological functions. hmdb.ca This classification underscores the fundamental role of this compound in cellular processes.

Intermediary Metabolism of this compound

This compound is a key intermediate in several crucial metabolic pathways, primarily related to fatty acid metabolism.

Role as an Intermediate in Mitochondrial β-Oxidation of Fatty Acids

The primary metabolic role of this compound is as an intermediate in the mitochondrial β-oxidation of fatty acids. frontiersin.orgfrontiersin.org This is a major catabolic process where fatty acids are broken down to produce energy. During this cycle, 3-hydroxyacyl-CoA is formed, and in the case of octanoic acid metabolism, this intermediate is 3-hydroxyoctanoyl-CoA. mdpi.com Under conditions of increased or incomplete fatty acid oxidation, such as fasting or in certain metabolic disorders, intermediates like this compound can accumulate. frontiersin.orgfrontiersin.org

Involvement in Omega-Oxidation and Dicarboxylic Acid Formation

While β-oxidation is the main pathway for fatty acid degradation, omega (ω)-oxidation serves as an alternative route. It is believed that urinary 3-hydroxy dicarboxylic acids are formed through the ω-oxidation of 3-hydroxy fatty acids, followed by the β-oxidation of the resulting longer-chain 3-hydroxy dicarboxylic acids. hmdb.ca In vitro studies with rat liver have shown that 3-hydroxy fatty acids with ten or more carbons are oxidized to their corresponding 3-hydroxy dicarboxylic acids. nih.gov However, this compound itself was not metabolized in these specific postmitochondrial fraction experiments. nih.gov The human CYP4F11 enzyme is capable of omega-hydroxylating 3-hydroxy fatty acids, which is a step in the formation of 3-hydroxy dicarboxylic acids. nih.gov

Participation in Fatty Acid Biosynthesis Pathways

(R)-3-hydroxyoctanoic acid is also involved in fatty acid biosynthesis pathways in humans and other eukaryotes. hmdb.casmpdb.ca Fatty acid biosynthesis is the process of creating fatty acids from acetyl-CoA and malonyl-CoA precursors. While the primary product of this pathway is palmitic acid, various intermediates, including (R)-3-hydroxyoctanoic acid, are formed during the multi-cycle process. smpdb.ca

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxyacyl-CoA |

| 3-hydroxyoctanoyl-CoA |

| 3-hydroxy dicarboxylic acids |

| (R)-3-hydroxyoctanoic acid |

| Acetyl-CoA |

| Malonyl-CoA |

| Palmitic acid |

Regulation of Lipid Homeostasis by this compound

This compound, a medium-chain fatty acid, plays a significant role in the regulation of lipid metabolism. frontiersin.org It acts as a signaling molecule, primarily influencing the storage and breakdown of fats in the body. This function is particularly crucial during specific metabolic states where energy balance needs to be tightly controlled.

This compound exerts potent anti-lipolytic effects, meaning it inhibits the breakdown of fat stored in adipocytes (fat cells). frontiersin.orgcaymanchem.com This action is mediated through its role as an endogenous agonist for the G protein-coupled receptor GPR109B, also known as hydroxycarboxylic acid receptor 3 (HCA3). researchgate.netresearchgate.net The HCA3 receptor is predominantly expressed in adipocytes and certain immune cells and is unique to humans and higher primates. frontiersin.orgnih.govresearchgate.net

The mechanism of action involves this compound binding to and activating the HCA3 receptor. This activation stimulates Gi-type G proteins, which in turn inhibit the enzyme adenylyl cyclase. frontiersin.orgnih.gov The inhibition of adenylyl cyclase leads to a decrease in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org Since cAMP is a critical second messenger that promotes lipolysis, its reduction suppresses the breakdown of stored triglycerides into free fatty acids and glycerol. frontiersin.org

This anti-lipolytic activity is particularly relevant during conditions of increased fatty acid β-oxidation, such as fasting, adherence to a ketogenic diet, or in cases of diabetic ketoacidosis. nih.govfrontiersin.org In these states, the plasma concentrations of β-oxidation intermediates like this compound rise to micromolar levels, which are sufficient to activate HCA3. researchgate.netfrontiersin.org Research has shown that this compound activates the HCA3 receptor with an EC50 value of approximately 8 μM. researchgate.netfrontiersin.org The activation of HCA3 by this compound has been demonstrated to inhibit the release of free fatty acids from human adipocytes. frontiersin.orgresearchgate.net

Interestingly, while this compound is a specific agonist for HCA3, it does not activate the related receptors HCA1 or HCA2. nih.govfrontiersin.org This specificity highlights its distinct role in metabolic regulation. frontiersin.org The signaling of HCA3 can also involve β-arrestin-2 recruitment, a process which has been shown to be relevant for cell-cell adhesion. nih.gov

| Receptor Activated by this compound | Signaling Pathway | Effect on Lipolysis |

| HCA3 (GPR109B) | Coupled to Gi-type G-proteins, leading to inhibition of adenylyl cyclase and reduced intracellular cAMP. frontiersin.orgnih.gov | Inhibition of lipolysis in adipocytes. frontiersin.orgfrontiersin.org |

The anti-lipolytic effect of this compound directly influences the utilization of triglycerides, which are the main form of stored energy in adipose tissue. nih.gov By inhibiting lipolysis, this compound helps to conserve these energy reserves. frontiersin.orgfrontiersin.org This function is part of a sophisticated negative feedback mechanism. researchgate.netnih.gov

During periods of high energy demand like prolonged fasting, the body breaks down fatty acids through β-oxidation to produce energy. nih.govfrontiersin.org This process also generates intermediates, including this compound. frontiersin.org As the levels of this compound rise, it activates HCA3 receptors on adipocytes, which then puts a brake on further fat breakdown. nih.govfrontiersin.org

This feedback loop is crucial for economizing the use of triglycerides and preventing an excessive and wasteful release of free fatty acids into the bloodstream. frontiersin.orgfrontiersin.org By counter-regulating pro-lipolytic stimuli, the this compound/HCA3 system ensures that the mobilization of stored fat is precisely controlled to maintain energy homeostasis. researchgate.netnih.govfrontiersin.org This regulatory role may have provided an evolutionary advantage, particularly in species like humans, by offering an additional layer of control over energy stores during periods of starvation. nih.gov

Receptor Interactions and Signaling Pathways of 3 Hydroxyoctanoic Acid

Hydroxy-Carboxylic Acid Receptor (HCA) Family Agonism

3-Hydroxyoctanoic acid is a recognized agonist for a specific member of the hydroxy-carboxylic acid (HCA) receptor family. researchgate.netfrontiersin.orgnih.gov This family of receptors is crucial in sensing key metabolic intermediates and modulating cellular responses. medchemexpress.com

Activation of GPR109B (HCA3 Receptor) by this compound

Scientific evidence has firmly established that this compound functions as an endogenous agonist for the G protein-coupled receptor 109B (GPR109B), also known as the hydroxy-carboxylic acid receptor 3 (HCA3). researchgate.netfrontiersin.orgnih.govglpbio.commedchemexpress.com7tmantibodies.comcaymanchem.comnih.gov Studies have demonstrated that this compound activates the HCA3 receptor with an EC50 value of approximately 8 µM. frontiersin.orgnih.gov This activation is significant as plasma concentrations of this compound can reach levels sufficient to engage the receptor under conditions of increased fatty acid β-oxidation, such as during a ketogenic diet or diabetic ketoacidosis. frontiersin.orgnih.gov The interaction of this compound with the HCA3 receptor is specific, as it does not activate other related receptors like HCA1 and HCA2. frontiersin.org This activation triggers a cascade of intracellular events, including the inhibition of lipolysis in human adipocytes. frontiersin.orgglpbio.commedchemexpress.comcaymanchem.comnih.gov

Species-Specific Expression and Physiological Relevance of HCA3

A notable characteristic of the HCA3 receptor is its species-specific expression. While the HCA1 and HCA2 receptors are found in most mammalian species, the HCA3 receptor is exclusively present in humans and higher primates. researchgate.netfrontiersin.org7tmantibodies.comfrontiersin.org This suggests a more recent evolutionary development, possibly conferring an additional regulatory layer for metabolic control in these species. frontiersin.org The HCA3 gene likely arose from a gene duplication of HCA2. frontiersin.org The primary expression of HCA3 is observed in adipocytes, where it plays a key role in regulating lipolysis. researchgate.net7tmantibodies.comnih.govfrontiersin.orgmdpi.commultispaninc.com It is also expressed in various immune cells, including monocytes, macrophages, and neutrophils, as well as in gut epithelial cells, hinting at broader physiological roles beyond metabolism. researchgate.netfrontiersin.org7tmantibodies.comfrontiersin.org

Gαi-Type G Protein-Dependent Inhibition of Adenylyl Cyclase

Upon activation by this compound, the HCA3 receptor couples to Gαi-type G proteins. researchgate.netfrontiersin.orgnih.gov7tmantibodies.comnih.govfrontiersin.orgnih.gov This coupling initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. frontiersin.orgreactome.orgnih.govresearchgate.net The inhibition of this enzyme results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). reactome.orgnih.gov This reduction in cAMP is a key mechanism through which this compound exerts its anti-lipolytic effects in adipocytes. frontiersin.orgnih.gov The activation of the Gαi pathway has been confirmed in various experimental systems, including primary human adipocytes and heterologous expression systems. frontiersin.org

Differential Activation Profile of HCA1, HCA2, and HCA3 by this compound

The HCA receptor family demonstrates distinct ligand specificities. While all three receptors (HCA1, HCA2, and HCA3) are activated by hydroxy-carboxylic acids, they respond to different endogenous molecules. nih.govmedchemexpress.com this compound is a specific agonist for HCA3 and does not activate HCA1 or HCA2. frontiersin.org In contrast, HCA1 is activated by lactate, and HCA2 is activated by the ketone body 3-hydroxy-butyric acid. researchgate.netfrontiersin.orgnih.govmedchemexpress.com7tmantibodies.comfrontiersin.orgmdpi.com This differential activation allows for a nuanced regulation of metabolic processes based on the specific metabolic intermediates present.

Table 1: Differential Activation of HCA Receptors

| Receptor | Endogenous Agonist | Activation by this compound |

|---|---|---|

| HCA1 (GPR81) | Lactate | No |

| HCA2 (GPR109A) | 3-Hydroxy-butyric acid | No |

HCA3 Signaling Kinetics and β-Arrestin-2 Recruitment

The signaling downstream of HCA3 activation by this compound involves more than just G protein coupling. Research has shown that the activation of HCA3 by this compound leads to the recruitment of β-arrestin-2. nih.govscispace.comresearchgate.netnih.govcenibra.de This is a key finding as β-arrestin recruitment can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways. Interestingly, this β-arrestin-2 recruitment is agonist-dependent, as another HCA3 agonist, 3-hydroxydecanoic acid, does not induce it. nih.govresearchgate.netnih.govcenibra.de This phenomenon, known as biased agonism, suggests that different ligands can stabilize distinct receptor conformations, leading to different downstream signaling outcomes. nih.govresearchgate.netnih.govcenibra.de The recruitment of β-arrestin-2 upon HCA3 activation by this compound has been linked to cell-cell adhesion. nih.govresearchgate.netnih.govcenibra.de

G-Protein Coupled Receptor 84 (GPR84) Interactions

In addition to its well-established role as an HCA3 agonist, this compound has also been reported to interact with another G protein-coupled receptor, GPR84. researchgate.net However, the nature and physiological relevance of this interaction are still under investigation and appear to be more complex. While some studies suggest that this compound can activate GPR84, others indicate that the primary agonists for this receptor are medium-chain fatty acids, particularly those with 10 to 14 carbons. nih.govresearchgate.net

It has been noted that while both HCA3 and GPR84 are coupled to Gαi proteins and can be activated by certain 3-hydroxy fatty acids, they can have opposing effects, with GPR84 often mediating pro-inflammatory responses. nih.govnih.govnih.gov For instance, activation of GPR84 can promote chemotaxis and pro-inflammatory cytokine release. nih.govresearchgate.net The signaling kinetics also differ; for example, GPR84 stimulation with certain agonists leads to sustained ERK activation without β-arrestin-2 recruitment, a profile distinct from that of HCA3 activation by this compound. nih.govresearchgate.netnih.govcenibra.de

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-hydroxydecanoic acid |

| Lactate |

| 3-hydroxy-butyric acid |

| cyclic adenosine monophosphate (cAMP) |

Downstream Cellular and Physiological Responses Mediated by this compound

The interaction of this compound with its primary receptor, the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B, initiates a cascade of intracellular events that lead to various cellular and physiological responses. frontiersin.orgnih.govmedchemexpress.com These downstream effects are particularly relevant in immune cells, where the compound plays a significant role in modulating inflammatory processes.

A primary and well-documented response to this compound in human neutrophils is the rapid increase in the concentration of intracellular free calcium ions ([Ca²⁺]i). biorxiv.orgplos.org As a natural agonist for the HCA3 receptor, which is endogenously expressed in these immune cells, this compound binding triggers signaling pathways that result in the release of calcium from intracellular stores. frontiersin.orgmedchemexpress.commedchemexpress.com This elevation in cytosolic calcium is a key signaling event in neutrophils, serving as a prerequisite for the activation of various effector functions. biorxiv.orgplos.org The ability of this compound to induce this calcium flux confirms its functional activity as a signaling molecule in human neutrophils. biorxiv.org

Table 1: Receptor-Mediated Calcium Response to this compound

| Agonist | Receptor | Cell Type | Primary Downstream Effect |

|---|

The role of this compound in inflammation is complex, with evidence pointing towards both anti-inflammatory and context-dependent pro-inflammatory activities. A significant body of research suggests an anti-inflammatory function mediated through its receptor, HCA3. frontiersin.org Activation of HCA3 has been shown to reduce the production of pro-inflammatory cytokines in cells like adipocytes and macrophages. frontiersin.orgresearchgate.net In one study, dressings based on poly(3-hydroxyoctanoate), a polymer of this compound, were found to reduce the expression of pro-inflammatory cytokines at wound sites in mice. nih.gov This aligns with findings that HCA3 activation can shift macrophages towards a less glycolytic, anti-inflammatory phenotype. nih.gov

Conversely, some studies have associated elevated levels of this compound with inflammatory conditions. In a study of individuals with HIV-1, higher plasma concentrations of this compound were positively correlated with markers of inflammation. medchemexpress.com This suggests that its role may be dependent on the specific pathological context. The compound is also an agonist for the G-protein coupled receptor 84 (GPR84), which is known to promote pro-inflammatory signaling. frontiersin.orgnih.gov

In naïve neutrophils, this compound does not independently trigger the production of ROS. biorxiv.orgplos.org Activation of the ROS-generating enzyme NADPH oxidase via the HCA3 receptor occurs only in neutrophils that have been pre-treated with either an actin cytoskeleton disruptor or an allosteric modulator of another receptor, FFA2R. biorxiv.orgplos.org This indicates that the HCA3-mediated activation of the neutrophil respiratory burst is not a direct event but requires specific cellular pre-conditioning or "priming." biorxiv.orgplos.org

A key mechanism for the anti-inflammatory effects of this compound is its ability to modulate cytokine secretion, specifically promoting the release of Interleukin-10 (IL-10). frontiersin.orgnih.gov IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in immune homeostasis and the suppression of exaggerated inflammatory responses. frontiersin.orgplos.org

Research has shown that the activation of the HCA3 receptor, for which this compound is a primary agonist, leads to an increased secretion of IL-10 in immune cells such as macrophages. frontiersin.orgnih.govqucosa.de This action directly counteracts inflammatory processes, as HCA3 activation simultaneously supports a decreased secretion of pro-inflammatory cytokines like IL-1β. nih.gov This targeted increase in IL-10 production is a significant component of the receptor's function in immune regulation. nih.govqucosa.de

Table 2: Summary of Physiological Responses to this compound

| Physiological Response | Cell Type / Context | Observed Effect | Mechanism / Receptor |

|---|---|---|---|

| Inflammatory Modulation | Macrophages, Adipocytes | Anti-inflammatory; reduced pro-inflammatory cytokine production. frontiersin.orgnih.govresearchgate.net | HCA3 Activation |

| Reactive Oxygen Species (ROS) Production | Human Neutrophils | Conditional activation of NADPH oxidase (requires cell priming). biorxiv.orgplos.org | HCA3 Activation |

Microbial Production and Polyhydroxyalkanoate Pha Metabolism of 3 Hydroxyoctanoic Acid

Biosynthesis by Bacterial Species

Presence in Lipopolysaccharide (LPS) of Pseudomonas aeruginosa

3-Hydroxyoctanoic acid is a hydroxylated fatty acid that has been identified as a component of the lipopolysaccharide (LPS) in the outer membrane of the gram-negative bacterium Pseudomonas aeruginosa. bioscience.co.ukglpbio.comcaymanchem.commedchemexpress.com The LPS structure is crucial for the integrity of the bacterial outer membrane and for the interaction of the bacterium with its environment. While the primary focus of research on 3-hydroxy fatty acids in P. aeruginosa has often been on 3-hydroxydecanoic acid, the presence of other 3-hydroxy fatty acids, including this compound, has been noted. ufs.ac.za

Formation within Methyl-Branched Poly(3-hydroxyalkanoate) (PHA) Polymers by Pseudomonas oleovorans

Pseudomonas oleovorans is known for its ability to produce methyl-branched poly(3-hydroxyalkanoates) (PHAs). bioscience.co.ukglpbio.com When grown on n-alkanes, P. oleovorans accumulates these polyesters, and the specific composition of the resulting PHA is dependent on the substrate provided. researchgate.net For instance, when grown on octane (B31449) or octanoic acid, the primary monomer incorporated into the PHA polymer is this compound. plos.org The bacterium can also incorporate a variety of other monomers, leading to the formation of copolymers. nih.gov For example, when grown on octanoate (B1194180), P. oleovorans can produce a PHA composed of 89 mol% this compound and 11 mol% 3-hydroxyhexanoic acid. nih.gov This demonstrates the metabolic linkage between the supplied carbon source and the resulting PHA composition.

Production of Poly(3-hydroxyoctanoate) (PHO) by Pseudomonas putida

Pseudomonas putida, a closely related species to P. oleovorans, is a prominent producer of medium-chain-length PHAs (mcl-PHAs), with poly(3-hydroxyoctanoate) (PHO) being a typical example. plos.orgnih.gov This bacterium can accumulate PHO when provided with suitable carbon sources, particularly n-octane or octanoic acid. nih.gov The use of octanoic acid as a carbon source is preferred for obtaining a high content of 3-hydroxyoctanoate (B1259324) in the polymer. nih.gov

In large-scale fed-batch cultivations, P. putida GPo1 has demonstrated the ability to achieve high cell densities and PHO content. nih.govnih.gov Under optimized conditions with sodium octanoate as the carbon source and nitrogen limitation to promote PHA accumulation, cell densities as high as 53 g/L with a PHO content of 60% (wt/wt) have been achieved. nih.govnih.gov Gas chromatographic analysis of the extracted polymer revealed a purity of about 99% (wt/wt), with this compound being the main constituent at approximately 96 mol%. nih.govnih.govresearchgate.net The other minor components identified were 3-hydroxyhexanoate (B1247844) and 3-hydroxydecanoate. nih.gov

The following table summarizes the results of large-scale PHO production by P. putida GPo1:

| Cultivation Scale | Cell Dry Mass (g/L) | PHO Content (% wt/wt) | Primary Monomer | Monomer Composition |

| 350-400 L | 18 - 53 | 49 - 60 | This compound | ~96 mol% this compound |

Table 1: Large-scale production of PHO by Pseudomonas putida GPo1. Data sourced from nih.govnih.gov.

Substrate Specificity of Polyhydroxyalkanoic Acid Synthases

The diversity of monomers found in bacterial PHAs is a direct result of the low substrate specificity of polyhydroxyalkanoic acid (PHA) synthases, the key enzymes in PHA biosynthesis. nih.govresearchgate.netoup.com These enzymes catalyze the polymerization of (R)-3-hydroxyacyl-CoA thioesters to form the PHA polymer. oup.com PHA synthases are broadly classified, with Class II synthases, typically found in Pseudomonas species, showing a preference for medium-chain-length (R)-3-hydroxyacyl-CoA substrates, which range from 6 to 14 carbon atoms. aocs.org

This broad substrate specificity allows for the incorporation of a wide array of monomers into the PHA chain, depending on the available metabolic precursors. nih.gov The monomer composition of the resulting polymer is therefore influenced not only by the specificity of the PHA synthase but also by the metabolic pathways of the host organism that supply the hydroxyacyl-CoA substrates. nih.gov While in vitro studies have sometimes indicated a narrow substrate specificity for certain PHA synthases, their in vivo activity within host organisms like E. coli has demonstrated a broader range. aocs.org The ability of PHA synthases to accept various substrates is a key factor in the production of tailored biopolyesters with specific properties. aocs.org

Role of this compound as a Repeating Unit in Bacterial Carbon and Energy Reserves

A wide variety of bacteria accumulate PHAs as intracellular carbon and energy storage compounds, analogous to glycogen (B147801) or starch in other organisms. plos.orgnih.govethz.ch These PHA granules are typically synthesized under conditions where a carbon source is in excess and another essential nutrient, such as nitrogen or phosphorus, is limited. plos.orgnih.gov this compound, as a monomeric unit of mcl-PHAs like PHO, plays a crucial role in this storage function. nih.gov

In bacteria such as Pseudomonas putida and Pseudomonas oleovorans, the accumulation of PHAs containing this compound allows the cell to continue to increase in biomass even after the depletion of essential nutrients like ammonium, provided a carbon source is still available. nih.gov This stored carbon and energy can then be utilized by the bacterium when external carbon sources become scarce. The degradation of these polymers is facilitated by intracellular PHA depolymerases, which hydrolyze the polyester (B1180765) back into its constituent hydroxyalkanoic acid monomers. These monomers can then enter the cell's metabolic pathways to generate energy and building blocks for growth.

Biocatalytic Synthesis and Derivatization of this compound

The biocatalytic production of specific hydroxyalkanoic acids, including this compound, is an area of growing interest. This can be achieved through the enzymatic hydrolysis of bacterially produced PHAs. For example, PHA containing this compound can be degraded to yield the corresponding monomer with high efficiency. ethz.ch

Furthermore, engineered whole-cell systems are being developed for the direct biocatalytic synthesis of hydroxy fatty acids. For instance, engineered Escherichia coli expressing the AlkBGT enzyme system from Pseudomonas putida GPo1 have been used for the hydroxylation of fatty acids. frontiersin.org This system has shown efficiency in synthesizing ω-hydroxyoctanoic acid from octanoic acid. frontiersin.org By co-expressing fatty acid transporter proteins and blocking competing metabolic pathways like β-oxidation, the yield and concentration of the desired hydroxy fatty acid can be significantly enhanced. frontiersin.org

Once obtained, (R)-3-hydroxyoctanoic acid derived from PHAs can serve as a chiral starting material for the synthesis of a library of other bioactive compounds. nih.gov Chemical derivatization can be used to produce various esters and other modified forms of this compound. nih.gov

Production of Enantiopure (R)-3-Hydroxyoctanoic Acid from PHA Depolymerization

Enantiomerically pure (R)-3-hydroxycarboxylic acids can be efficiently produced through the in vivo depolymerization of intracellularly accumulated PHAs. acs.org This process leverages the cell's own machinery, specifically the intracellular PHA depolymerase, to break down the stored polymer into its constituent monomers, which are then secreted into the extracellular environment. acs.orgresearchgate.netnih.gov

The process is highly dependent on pH. frontiersin.org Experiments performed at a constant alkaline pH in a pH-stat apparatus have been shown to increase the yield of secreted MCL-hydroxyalkanoates compared to uncontrolled pH conditions. researchgate.net For P. putida GPo1, high release rates were observed at pH 9.2. researchgate.net The key role of the PHA depolymerase (PhaZ) in this process is confirmed by studies using depolymerase-deficient mutants. These mutants show significantly reduced secretion of 3-hydroxyalkanoic acids, underscoring that the depolymerase activity is directly responsible for the monomer release. researchgate.netnih.gov

This method represents an efficient route to obtain valuable chiral building blocks like (R)-3-hydroxyoctanoic acid directly from whole bacterial cells, bypassing complex downstream processing for polymer extraction and subsequent chemical hydrolysis. acs.orgresearchgate.net

Table 1: Microbial Production of (R)-3-Hydroxyalkanoic Acids via In Vivo PHA Depolymerization

| Microbial Strain | Carbon Source for PHA Accumulation | Depolymerization Conditions | Major Monomers Produced | Reference |

|---|---|---|---|---|

| Pseudomonas putida GPo1 | Octanoic Acid | Incubation in alkaline buffer (e.g., pH 9.2-10) | (R)-3-hydroxyoctanoic acid, (R)-3-hydroxyhexanoic acid | acs.orgfrontiersin.orgresearchgate.net |

| Pseudomonas putida Bet001 | Lauric Acid | 0.2M Tris–HCl buffer, pH 9, 30°C | (R)-3-hydroxydecanoic acid, (R)-3-hydroxyoctanoic acid, (R)-3-hydroxyhexanoic acid, (R)-3-hydroxydodecanoic acid | frontiersin.org |

Enzymatic Hydrolysis of PHA to Yield (R)-3-Hydroxyoctanoic Acid Monomers

The degradation of PHAs can also be achieved in vitro using isolated PHA depolymerases. nih.govnih.gov These enzymes are typically extracellular and allow bacteria to utilize external PHA sources. nih.gov The extracellular medium-chain-length (MCL) PHA depolymerase from Pseudomonas fluorescens GK13 is a well-characterized enzyme that catalyzes the hydrolysis of poly(this compound) (P(3HO)). nih.govnih.gov

The products of this enzymatic hydrolysis depend significantly on the state of the enzyme. When the soluble P(3HO) depolymerase from P. fluorescens GK13 is used, the main product after 24 hours of hydrolysis is the dimeric ester of this compound. nih.govnih.gov However, a more complete hydrolysis to the monomeric form can be achieved by immobilizing the enzyme. nih.govnih.gov When the depolymerase is adsorbed onto a hydrophobic support like polypropylene, it catalyzes the almost complete hydrolysis of the P(3HO) polymer, yielding (R)-3-hydroxyoctanoic acid monomers. nih.govnih.gov This immobilization provides a low-cost method for both purifying the enzyme directly from the culture broth and enhancing its catalytic activity for monomer production. nih.gov

The substrate specificity of these depolymerases is a key factor. MCL-PHA depolymerases, like the one from P. fluorescens GK13, efficiently hydrolyze MCL-PHAs but not short-chain-length (SCL) PHAs like poly(3-hydroxybutyrate) (PHB). asm.orgfrontiersin.org The enzyme from Pseudomonas alcaligenes LB19 also shows specificity for various MCL-PHAs, with the main hydrolysis products being monomer units. acs.org All PHA depolymerases studied to date have been identified as serine hydrolases, containing a characteristic lipase (B570770) consensus sequence (Gly-X-Ser-X-Gly) in their active site. cdnsciencepub.com

Table 2: PHA Depolymerases for (R)-3-Hydroxyoctanoic Acid Production

| Enzyme Source | Substrate | Key Hydrolysis Product(s) | Reference |

|---|---|---|---|

| Pseudomonas fluorescens GK13 (Soluble) | Poly(this compound) [P(3HO)] | Dimeric ester of this compound | nih.govnih.gov |

| Pseudomonas fluorescens GK13 (Immobilized) | Poly(this compound) [P(3HO)] | (R)-3-hydroxyoctanoic acid monomers | nih.govnih.gov |

Chemical Derivatization Strategies for this compound

(R)-3-hydroxyoctanoic acid, derived from bacterial PHAs, serves as a valuable and versatile starting material for the chemical synthesis of a wide range of derivatives. researchgate.netnih.gov Its structure, featuring both a hydroxyl and a carboxylic acid group, allows for targeted modifications to create new compounds. researchgate.net

A library of 18 different compounds has been synthesized from (R)-3-hydroxyoctanoic acid. nih.govresearchgate.net These derivatization strategies include the creation of esters, halogenated compounds, and molecules with unsaturated bonds. researchgate.netnih.gov For example, various methyl and benzyl (B1604629) esters, including those with halo and unsaturated modifications, have been successfully synthesized and characterized. researchgate.netnih.gov

Specific derivatization reactions include:

Esterification: The carboxylic acid group can be esterified to produce methyl, ethyl, or benzyl esters.

Halogenation: The hydroxyl group can be substituted with halogens (e.g., bromine, chlorine) to create 3-halo-octanoic acids.

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 3-oxooctanoic acid. nih.gov

Dehydration: Elimination of the hydroxyl group can create an unsaturated bond, leading to the formation of (E)-oct-2-enoic acid. nih.gov

These chemical modifications are often performed to explore or enhance the biological activities of the parent molecule. The resulting derivatives have been evaluated for various properties, including antimicrobial and antiproliferative effects. researchgate.netnih.gov

Table 3: Examples of Chemical Derivatives Synthesized from (R)-3-Hydroxyoctanoic Acid

| Derivative Name | Type of Derivatization | Reference |

|---|---|---|

| Methyl (R)-3-hydroxyoctanoate | Esterification | researchgate.net |

| Benzyl (R)-3-hydroxyoctanoate | Esterification | researchgate.net |

| (R)-3-bromooctanoic acid | Halogenation (Substitution of -OH) | researchgate.netnih.gov |

| 3-oxooctanoic acid | Oxidation of -OH group | nih.gov |

| (E)-oct-2-enoic acid | Dehydration (Elimination of -OH) | nih.gov |

Environmental Occurrence and Microbial Origin of 3-Hydroxyalkanoic Acids

3-Hydroxyalkanoic acids (3-HAs), including this compound, are found in various natural environments, where they primarily serve as chemical markers for the presence of bacteria. oup.comoup.comunit.no Their origin is traced back to endogenous storage polymers, specifically poly(3-hydroxyalkanoates) (PHAs), produced by a wide range of microorganisms. oup.comoup.com The analysis of 3-HAs in environmental samples typically requires a hydrolysis step (either acidic or alkaline) to release the monomer units from the polymer or from the lipid A component of lipopolysaccharides in Gram-negative bacteria. oup.comoup.comunit.no

Significant concentrations of 3-HAs have been detected in diverse settings such as deep-sea hydrothermal sediments, estuarine sediments, and sewage sludge. oup.comoup.comnih.gov In sediment samples from the Guaymas Basin in the Gulf of California, an extreme environment with active hydrothermal mounds, 3-hydroxyoctanoic and 3-hydroxydecanoic acids were the predominant 3-HAs found after hydrolysis. oup.comoup.com Their presence was linked to the microbial community structure, particularly anaerobic bacteria and/or type II methanotrophs, rather than the sulfur-oxidizing Beggiatoa mats also present in the area. oup.comoup.com

The composition of PHAs found in environmental samples is often more complex than that produced by pure cultures in laboratory settings. nih.gov For instance, analysis of estuarine sediment has revealed the presence of at least 11 different β-hydroxy fatty acids, while sewage sludge has been shown to contain significant amounts of β-hydroxybutyric, β-hydroxyhexanoic, and β-hydroxyoctanoic acids. nih.gov This indicates that in natural ecosystems, microbial communities synthesize a diverse range of these storage polymers in response to fluctuating environmental conditions. nih.gov

Table 4: Environmental Occurrence of 3-Hydroxyalkanoic Acids

| Environment | Predominant 3-Hydroxyalkanoic Acids Detected | Associated Microbial Group (if specified) | Reference |

|---|---|---|---|

| Guaymas Basin Sediments | This compound, 3-hydroxydecanoic acid | Anaerobic bacteria, Type II methanotrophs | oup.comoup.com |

| Estuarine Sediments | 11 different β-hydroxy fatty acids detected | Not specified | nih.gov |

| Sewage Sludge | β-hydroxybutyric acid, β-hydroxyhexanoic acid, β-hydroxyoctanoic acid | Not specified | nih.gov |

Bioactive Properties and Potential Applications of 3 Hydroxyoctanoic Acid

Antimicrobial Activities of 3-Hydroxyoctanoic Acid and Its Derivatives

This compound (3-HO), a medium-chain-length (mcl) (R)-3-hydroxyalkanoic acid, has demonstrated notable biological activity, particularly as an antimicrobial agent. nih.gov This fatty acid, which can be derived from bacterial polymers known as polyhydroxyalkanoates (PHAs), has been the subject of research to evaluate its efficacy against a variety of pathogenic microbes. nih.govresearchgate.net

Inhibition of Bacterial Growth (Gram-positive and Gram-negative Strains)

Research has confirmed the efficacy of this compound and its related compounds against both Gram-positive and Gram-negative bacteria. researchgate.net Studies evaluating (R)-3-hydroxyoctanoic acid (R-3HO) have determined its minimal inhibitory concentration (MIC) to be between 1 and 5 mM for all tested Listeria species and Staphylococcus aureus RN4220. nih.gov A broader investigation into a library of compounds derived from (R)-3-hydroxyoctanoic acid found that their MICs against a panel of bacteria ranged from 2.8 to 7.0 mM. nih.govresearchgate.net The antibacterial activity of free fatty acids is often linked to their amphipathic nature, which allows them to interact with and disrupt bacterial cell membranes. nih.gov

Table 1: Minimal Inhibitory Concentration (MIC) of this compound Against Bacteria

| Compound | Bacterial Strain(s) | MIC Range (mM) |

|---|---|---|

| (R)-3-Hydroxyoctanoic acid | Listeria spp., S. aureus RN4220 | 1 - 5 nih.gov |

Antifungal Effects, Including Inhibition of Candida albicans Hyphae Formation

The bioactive properties of this compound extend to antifungal activity. It has shown inhibitory effects against fungi, including the opportunistic pathogen Candida albicans and Microsporum gypseum, with MIC values reported between 0.1 and 6.3 mM. nih.govresearchgate.net Generally, medium-chain 3-hydroxy fatty acids have been observed to be particularly effective against yeasts. nih.gov

A critical aspect of C. albicans pathogenicity is its ability to switch from a yeast-like form to a filamentous hyphal form. This morphological transition is a key virulence factor. Specific derivatives of this compound, namely 3-halogenated octanoic acids, have been shown to inhibit the formation of C. albicans hyphae. nih.govresearchgate.net

Structural Requirements for Antimicrobial Activity (e.g., Carboxylic Group)

The molecular structure of this compound is crucial for its antimicrobial function. nih.gov Research has consistently highlighted that the presence of the terminal carboxylic group is essential for its antibacterial and antifungal activities. nih.govresearchgate.netnih.gov Studies involving the synthesis and evaluation of a library of 18 different compounds based on (R)-3-hydroxyoctanoic acid confirmed the importance of this functional group. researchgate.netnih.gov The antibacterial activity of free fatty acids is generally associated with both their carbon skeleton and the carboxyl group. nih.gov

Quorum Sensing Inhibition by this compound

Beyond direct antimicrobial action, this compound also functions as a quorum sensing (QS) inhibitor. Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as virulence factor production and biofilm formation, based on population density. nih.govmdpi.com Disrupting this communication pathway represents a promising strategy to attenuate bacterial pathogenicity without exerting direct selective pressure for resistance. sciopen.comresearchgate.net

Inhibition of Pyocyanin (B1662382) Production in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a pathogenic bacterium that utilizes quorum sensing to regulate the expression of numerous virulence factors, one of the most notable being pyocyanin. rsc.orgsemanticscholar.org Pyocyanin is a blue-green pigment that contributes to the bacterium's pathogenic effects. rsc.org The production of pyocyanin is controlled by the P. aeruginosa QS system. semanticscholar.org

Studies have demonstrated that (R)-3-hydroxyoctanoic acid can inhibit the QS-regulated production of pyocyanin in the P. aeruginosa PAO1 strain. nih.govresearchgate.net This indicates that 3-HO can interfere with the signaling pathways that lead to the expression of this key virulence factor, thereby reducing the pathogen's harmful capabilities. nih.govrsc.org

Table 2: Effect of this compound on Pseudomonas aeruginosa Virulence

| Compound | Target Organism | Effect |

|---|

Interference with Bacterial Cell-to-Cell Communication Systems

The mechanism by which this compound inhibits quorum sensing involves interference with bacterial communication systems that often rely on N-acylhomoserine lactone (AHL) signal molecules. frontiersin.org The specificity of these signals is determined by the length and modifications of their fatty acyl side chains, which can include 3-hydroxy substituents. frontiersin.org By mimicking or otherwise antagonizing these native signaling molecules, this compound can disrupt the communication cascade. rsc.org

For instance, in Staphylococcus aureus, cyclic depsipeptides that are linked via this compound have been found to interfere with the Agr signaling pathway, a key QS system in this bacterium. nih.govresearchgate.net In P. aeruginosa, the QS network is particularly complex, involving at least three interconnected systems (las, rhl, and pqs) that regulate a host of virulence genes. nih.govsemanticscholar.orgfrontiersin.org The ability of this compound to suppress pyocyanin production is a direct consequence of its interference within this intricate regulatory network. nih.govresearchgate.net

Biomedical Material Applications Derived from Poly(this compound)

Poly(this compound) (P(3HO)), a medium-chain-length polyhydroxyalkanoate (mcl-PHA), has garnered significant interest in the biomedical field due to its inherent biocompatibility and biodegradability. ontosight.aiontosight.aicore.ac.uk As a biopolymer synthesized by microorganisms, it offers an attractive alternative to synthetic polymers for various medical applications. ontosight.aicore.ac.uk P(3HO) is a thermoplastic elastomer with a low melting point and a flexible nature, which are advantageous properties for creating soft and pliable biomaterials. ontosight.ainih.gov Its degradation products are considered less cytotoxic compared to those of short-chain-length PHAs, enhancing its suitability for in-vivo applications. core.ac.uk

Integration into Biocompatible and Biodegradable Polymers

P(3HO) is often integrated with other biopolymers to create novel materials with enhanced properties tailored for specific biomedical applications. nih.govwestminster.ac.uk Although P(3HO) possesses desirable characteristics like biocompatibility, its mechanical properties or processability can be limiting for certain uses. nih.govresearchgate.net Blending or copolymerizing P(3HO) with other polymers is a common strategy to overcome these limitations.

For instance, composites of P(3HO) and bacterial cellulose (B213188) (BC) have been developed. westminster.ac.uk P(3HO) is hydrophobic, while BC is highly hydrophilic. To achieve compatibility, BC is chemically modified before being blended with the P(3HO) matrix. westminster.ac.uk The resulting composite films have a significantly higher Young's modulus compared to pure P(3HO) films. westminster.ac.uk In vitro studies with human microvascular endothelial cells have demonstrated the biocompatibility of these P(3HO)/BC composites, with cell proliferation being 50–110% higher on the composites than on neat P(3HO) films. westminster.ac.uk

Another common approach is to blend P(3HO) with polylactic acid (PLA). nih.govresearchgate.net This is particularly useful for processes like electrospinning, for which pure mcl-PHAs like P(3HO) are not well-suited due to their bulky side chains that hinder the necessary polymer entanglement for fiber formation. nih.gov PLA acts as a carrier polymer, enabling the fabrication of fibrous scaffolds from the blend. nih.gov

Table 1: Properties of P(3HO) Polymer Blends

| Blend Component | Resulting Properties | Reference |

|---|---|---|

| Bacterial Cellulose | Increased Young's modulus, enhanced cell proliferation | westminster.ac.uk |

Development of Drug Delivery Systems Utilizing PHA Platforms

The inherent biodegradability and biocompatibility of P(3HO) make it a suitable candidate for developing drug delivery systems. ontosight.ai These systems can be designed to release therapeutic agents in a controlled manner as the polymer matrix degrades. PHA-based platforms, including those incorporating this compound, are being explored for packaging and delivering hydrophobic drugs. researchgate.net

One approach involves modifying the P(3HO) polymer to fine-tune its properties for drug release. For example, monoacrylate-poly(ethylene glycol)-grafted poly(3-hydroxyoctanoate) (PEGMA-g-PHO) copolymers have been synthesized to create a swelling-controlled release system for the model drug ibuprofen (B1674241). nih.gov The rate of hydrolytic degradation of this copolymer and the subsequent drug release can be controlled by the degree of grafting of the PEGMA group. nih.gov A lower degree of PEGMA grafting combined with the low water solubility of ibuprofen resulted in long-term, constant release from the copolymer matrix in vitro. nih.gov This demonstrates the potential of chemically modified P(3HO) to serve as a platform for controlled drug delivery. The drug release rate from these grafted copolymer films was observed to be faster than the degradation rate of the films themselves. nih.gov

Table 2: P(3HO)-Based Drug Delivery Research

| Polymer System | Model Drug | Key Finding | Reference |

|---|---|---|---|

| PEGMA-g-PHO | Ibuprofen | Drug release rate is controlled by the degree of PEG grafting, allowing for sustained release. | nih.gov |

Utilization in Tissue Engineering as Fibrous Scaffolds

Fibrous scaffolds that mimic the extracellular matrix (ECM) are crucial for successful tissue engineering. nih.govnih.gov Polyhydroxyalkanoates are recognized as promising materials for creating these scaffolds due to their biocompatibility. nih.govmdpi.com While P(3HO) is a biocompatible and biodegradable biopolymer, its physical properties make it unsuitable for electrospinning on its own, a widely used technique for fabricating fibrous scaffolds. nih.govresearchgate.net

To overcome this challenge, P(3HO) is blended with other electrospinnable polymers, such as polylactic acid (PLA). nih.gov In these blends, PLA acts as a carrier phase, facilitating the formation of fibers. nih.gov Studies have shown that the resulting PLA/P(3HO) blend fibers are cylindrical, smaller in diameter, more hydrophilic, and possess more favorable mechanical properties compared to scaffolds made of pure PLA. nih.govresearchgate.net Furthermore, these blended fibrous biomaterials have been shown to support cell adhesion and viability, indicating their potential as biocompatible, biomimetic scaffolds for tissue engineering applications. nih.gov The homopolymer P(3HO) has also been investigated as a matrix for soft tissue engineering, including applications for skin tissue. core.ac.uk

Table 3: P(3HO) in Tissue Engineering Scaffolds

| Scaffold Composition | Fabrication Method | Key Characteristics | Application | Reference |

|---|---|---|---|---|

| PLA/P(3HO) Blend | Electrospinning | Cylindrical, smaller fibers; more hydrophilic; favorable mechanical properties; supports cell adhesion. | General Tissue Engineering | nih.govresearchgate.net |

Potential for Sustained Release of Bioactive Compounds

The development of biomaterials capable of sustained release of bioactive compounds is a significant area of research in medicine. P(3HO)-based materials have shown potential in this domain. The degradation of the polymer matrix can be tailored to control the release kinetics of an encapsulated compound.

A clear example is the use of poly(ethylene glycol) grafted poly(3-hydroxyoctanoate) (PEGMA-g-PHO) for the controlled delivery of ibuprofen. nih.gov The study demonstrated that by adjusting the polymer composition, specifically the degree of PEGMA grafting, the release of the drug could be sustained over a long period. nih.gov This controlled release is attributed to the hydrophilic/hydrophobic characteristics of the copolymer and the swelling of the matrix in an aqueous environment. nih.gov The ability to modulate the release profile makes P(3HO)-based systems promising for applications requiring long-term, localized delivery of therapeutic agents.

Clinical and Pathophysiological Implications of 3 Hydroxyoctanoic Acid

Biomarker Potential in Metabolic Disorders

3-Hydroxyoctanoic acid, an intermediate in the metabolism of fatty acids, has garnered attention for its potential as a biomarker in various metabolic disorders. ontosight.ai Its presence and concentration in bodily fluids can be indicative of underlying metabolic dysregulation, particularly concerning mitochondrial fatty acid β-oxidation.

Elevated levels of this compound are considered a potential marker for primary defects of β-hydroxy fatty acid metabolism. nih.govebi.ac.ukvulcanchem.com These defects are part of a group of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs), which impair the body's ability to break down fatty acids for energy. nih.gov Specifically, this compound accumulation is associated with deficiencies in enzymes responsible for processing medium-chain fatty acids. ontosight.ai

One of the most common FAODs, medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, is characterized by impaired oxidation of fatty acids. mdpi.com In individuals with MCAD deficiency, the activity of the MCAD enzyme is significantly reduced, leading to an accumulation of specific metabolites, including this compound. nih.gov The measurement of this compound can be used to help diagnose the condition, even in postmortem tissue. nih.gov Similarly, elevated levels of 3-hydroxy fatty acids are found in other defects like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency. mdpi.comcore.ac.uknih.gov In these conditions, the accumulation of toxic 3-hydroxy fatty acid intermediates is thought to contribute to clinical manifestations such as cardiomyopathy. mdpi.comnih.gov

Table 1: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity This table displays the measured activity of the MCAD enzyme in different patient groups, highlighting the significant reduction in activity in individuals with MCAD deficiency.

| Group | MCAD Activity (nmol/mg protein/min) | Number of Subjects |

|---|---|---|

| Control Subjects | 3.46 +/- 0.18 | 15 |

| Obligate Heterozygotes | 1.91 +/- 0.41 | 15 |

Data sourced from a study on MCAD diagnosis in lymphocytes. nih.gov

The presence of significant amounts of this compound in the urine, a condition known as 3-hydroxyoctanoic aciduria, serves as a potential diagnostic marker for specific metabolic issues. ebi.ac.uknih.gov This condition was notably identified in a case study of a four-month-old child presenting with non-ketotic hypoglycemia and progressive cirrhosis. ebi.ac.uknih.gov Analysis of the child's urine and plasma revealed large quantities of this compound, suggesting a primary defect in 3-hydroxy fatty acid metabolism. nih.gov The identification of 3-hydroxyoctanoic aciduria can, therefore, point towards an inborn error of metabolism affecting the β-oxidation pathway. nih.govthegoodscentscompany.com

The concentration of this compound is also correlated with metabolic states characterized by high rates of fatty acid oxidation, such as adherence to a ketogenic diet and diabetic ketoacidosis (DKA). reactome.org During these conditions, the body increasingly relies on fat for energy, leading to an increased flux through the β-oxidation pathway and the production of ketone bodies. mdpi.comxn--pxabaa2ah.gr

Research has shown that plasma levels of this compound are upregulated in individuals on a ketogenic diet. bioscience.co.ukmedchemexpress.com This elevation is significant enough to activate certain receptors, such as the G protein-coupled receptor HCAR3 (also known as GPR109B), which is involved in regulating lipolysis. thegoodscentscompany.comreactome.org Similarly, in the pathological state of DKA, where insulin (B600854) deficiency leads to uncontrolled fatty acid breakdown, related metabolites like 3-hydroxyhexanoic acid have been identified in the urine and serum of patients. xn--pxabaa2ah.grnih.gov The presence of these 3-hydroxy fatty acids is more closely linked to the ketotic state itself rather than being exclusive to diabetes. nih.gov

Role of this compound in Disease States

Beyond its role as a biomarker for metabolic disorders, this compound is also implicated in the pathophysiology of other diseases, including certain neurological and inflammatory conditions. bioscience.co.uknih.govafricanjournalofbiomedicalresearch.comebi.ac.uk

Research has identified a link between this compound and abnormalities associated with autism spectrum disorder (ASD). bioscience.co.ukmedchemexpress.comresearchgate.net In a mouse model of ASD, plasma levels of this compound were found to be significantly elevated in animals fed a high-glycemic diet. bioscience.co.ukmedchemexpress.commedchemexpress.comszabo-scandic.com

Table 2: this compound Levels in an Autism Spectrum Disorder (ASD) Mouse Model This table shows the reported increase in plasma this compound in a mouse model relevant to ASD research.

| Condition | Fold Increase in this compound |

|---|

Data sourced from studies investigating metabolic changes in ASD models. bioscience.co.ukmedchemexpress.commedchemexpress.comszabo-scandic.com

There is emerging evidence suggesting an association between 3-hydroxy fatty acids and inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis. mountainscholar.orgresearchgate.netfrontiersin.org The gut microbiota plays a crucial role in IBD, and fatty acids are known to be key modulators of intestinal inflammation. frontiersin.orgnih.gov Studies have investigated the presence of 3-hydroxy fatty acids in the feces of patients with Crohn's disease and ulcerative colitis, proposing it as a potential non-invasive diagnostic approach. researchgate.net While omega-3 fatty acids are generally seen as protective, the specific role of this compound in the complex inflammatory environment of IBD is an area of ongoing research. frontiersin.orgnih.gov

Influence on Cancer Cell Metabolism, such as in Breast Cancer Cells

The family of metabolite-sensing G protein-coupled receptors (GPCRs), specifically the Hydroxycarboxylic acid (HCA) receptors, are crucial for breast cancer cells to manage their metabolism and proliferation. oncotarget.com Research has shown that mRNA expression for HCA1 and HCA3, the receptor for this compound, is significantly higher in human breast cancer tissues compared to normal tissues. nih.gov This increased expression is also observed in various breast cancer cell lines when compared to non-tumorigenic breast cells. nih.gov

The HCA receptors, including HCA3, appear to act as a form of "metabolic surveillance" for the cancer cell. oncotarget.com HCA3 is essential for breast cancer cells to control their lipid and fatty acid metabolism. nih.gov When this surveillance system is disrupted, for instance through the knockdown of the HCA3 receptor, the cancer cell's metabolism is perturbed, leading to decreased viability and/or cell death. oncotarget.comnih.gov Specifically, the siRNA-mediated knockdown of HCA3 has been shown to induce significant cell death in breast cancer cells. nih.gov This suggests that HCA3 plays a critical role in the survival of these cancer cells. nih.gov The activation of HCA3 by its agonist, this compound, suppresses the release of free fatty acids, which indirectly attenuates lipolysis and the β-oxidation of fatty acids. nih.govmdpi.com The reliance of breast cancer cells on HCA3 for metabolic control highlights it as a potential target for therapeutic intervention in cancer. oncotarget.comnih.gov

Shifts in Plasma Levels Linked to Exercise-Induced Metabolic Changes

Intense physical activity induces significant metabolic shifts in the body, which are reflected in the plasma concentrations of various metabolites. Among these is this compound, an intermediate of fatty acid β-oxidation. frontiersin.org Research using metabolomics has identified that plasma levels of this compound are substantially upregulated following exhaustive exercise. caymanchem.comcaymanchem.com

In a study involving male runners, a treadmill run to exhaustion resulted in a 3.41-fold increase in the plasma levels of this compound. caymanchem.comcaymanchem.com This elevation is indicative of the high rates of fatty acid oxidation required to meet the energy demands of strenuous exercise. frontiersin.orgfrontiersin.org During such conditions, the body mobilizes and breaks down fatty acids for energy, leading to a rise in the circulating levels of β-oxidation intermediates like this compound. frontiersin.orgnih.gov

Pharmacometabolomic Studies Involving this compound

Association between Metformin (B114582) Treatment and Increased this compound Levels in Type 2 Diabetes

Pharmacometabolomic studies have emerged as a powerful tool for understanding the metabolic effects of drugs. frontiersin.org Recent cross-sectional research on patients with type 2 diabetes (T2D) has identified a significant association between metformin treatment and the circulating levels of 3-hydroxy medium-chain fatty acids. nih.govfrontiersin.orgnih.govresearchgate.net Specifically, patients on metformin therapy show a significant increase in this compound compared to both treatment-naïve patients and those on other non-metformin anti-diabetic drugs. nih.govfrontiersin.org

This is the first reporting of such an association, opening new avenues for understanding the pleiotropic effects of metformin. nih.govnih.govresearchgate.net One study involving 146 T2D patients categorized into metformin-treated, drug-naïve, and non-metformin-treated groups, used linear models to analyze differences in metabolite levels. nih.gov The results clearly indicated that the metformin-treated group had elevated levels of this compound. nih.govfrontiersin.orgresearchgate.net These findings suggest that an increase in this compound is a distinct metabolic signature associated with metformin treatment in T2D. nih.govcanadianinsulin.com

Table 1: Key Findings from a Cross-Sectional Pharmacometabolomic Study of Metformin

| Comparison Group | Metabolite Change in Metformin-Treated Patients | Significance | Reference |

| Drug-Naïve T2D Patients | Increased 3-hydroxyoctanoate (B1259324) | Statistically Significant (FDR-adjusted p-value < 0.05) | nih.govfrontiersin.orgcanadianinsulin.com |

| Non-Metformin-Treated T2D Patients | Increased 3-hydroxyoctanoate | Statistically Significant (FDR-adjusted p-value < 0.05) | nih.govfrontiersin.org |

This table summarizes the main finding regarding this compound from a study comparing T2D patients on metformin to other groups.

Insights into Underlying Mechanisms of Metformin Action

The molecular mechanism of metformin is complex and not fully understood, though it is known to decrease glucose production in the liver and improve insulin sensitivity. wikipedia.orgdrugbank.com The discovery that metformin increases this compound provides new insights into its metabolic effects. nih.govresearchgate.net Several mechanisms have been proposed to explain this observation.

One primary hypothesis centers on metformin's known effect on mitochondrial fatty acid oxidation. frontiersin.orgnih.gov Metformin promotes fatty acid oxidation, which could lead to an accumulation of certain intermediates if the pathway is altered at a specific step. frontiersin.orgnih.govplos.org While studies show metformin generally increases fatty acid oxidation, the specific increase in 3-hydroxy medium-chain fatty acids without a corresponding rise in other beta-oxidation intermediates suggests a potential reduction in the rate of a subsequent step in the pathway. frontiersin.org

Another plausible explanation involves the mitochondrial enzyme deacetylase Sirtuin 3 (SIRT3). nih.gov SIRT3 regulates fatty acid oxidation, and the enzyme responsible for processing 3-hydroxyacyl-CoA, 3-hydroxyacyl-CoA dehydrogenase, is a likely substrate for SIRT3 deacetylation. nih.govfrontiersin.org Metformin has been shown to reduce the hepatic expression and protein levels of SIRT3. nih.govfrontiersin.org This reduction in SIRT3 could inhibit 3-hydroxyacyl-CoA dehydrogenase activity, leading to an increase in its upstream metabolites, including this compound. nih.govfrontiersin.org Additionally, interactions with the gut microbiota, which can be altered by metformin and are capable of producing 3-hydroxy fatty acids, represent another potential mechanism. nih.govcanadianinsulin.com

Therapeutic Potential of HCA3 Receptor Targeting

HCA3 as a Promising Drug Target for Metabolic Diseases

The hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B, is the specific receptor for this compound. frontiersin.orgnih.gov This receptor is part of a family of GPCRs that function as metabolic sensors. frontiersin.orgfrontiersin.org HCA3 is activated by intermediates of energy metabolism, and its role in regulating metabolic processes makes it a promising therapeutic target, particularly for metabolic diseases. frontiersin.orgmdpi.com

HCA3 is expressed in human adipocytes and immune cells. frontiersin.orgresearchgate.net When activated by this compound, which occurs during conditions of increased fatty acid β-oxidation such as fasting or ketogenic diets, HCA3 inhibits lipolysis in adipocytes. frontiersin.orgfrontiersin.orgnih.gov This is achieved through a G-protein-dependent inhibition of adenylyl cyclase, which lowers intracellular cAMP levels. frontiersin.orgresearchgate.net This anti-lipolytic effect functions as a negative feedback loop to prevent excessive release of free fatty acids, thereby helping to economize the body's energy stores. frontiersin.org

Given this role in metabolic regulation, HCA3 is being evaluated as a potential target for anti-dyslipidemic therapies. frontiersin.orgfrontiersin.org Targeting HCA3 could offer a therapeutic strategy for conditions associated with dysregulated lipid metabolism. mdpi.com Furthermore, HCA3 activation has been shown to have anti-inflammatory effects, suggesting its potential as a target for treating inflammation associated with metabolic disorders like obesity. mdpi.comfrontiersin.org As HCA3 is found in humans and higher primates but not most other mammals, developing specific agonists could provide targeted therapies for human metabolic diseases. frontiersin.orgfrontiersin.orgnih.gov

Development of Synthetic Ligands for HCA Receptors

The hydroxy-carboxylic acid (HCA) receptors, a family of G protein-coupled receptors, have emerged as significant targets for therapeutic intervention, particularly in the context of metabolic diseases. This family includes HCA₁, HCA₂, and HCA₃, which are activated by endogenous metabolic intermediates: lactate, the ketone body 3-hydroxy-butyric acid, and the β-oxidation intermediate 3-hydroxy-octanoic acid, respectively. nih.govmedchemexpress.comnih.govresearchgate.netnih.gov The identification of HCA₂ as the receptor for the long-standing anti-dyslipidemic drug nicotinic acid spurred considerable research into developing synthetic ligands for all three HCA receptors. nih.govnih.govfrontiersin.org

The primary goal in developing synthetic ligands is to create compounds with improved efficacy and better side-effect profiles than existing therapies like nicotinic acid, which is known for causing skin flushing. researchgate.netnih.gov Numerous synthetic agonists have been designed, especially for HCA₂ and HCA₃. researchgate.netnih.gov For the HCA₂ receptor, various classes of synthetic agonists have been developed, including pyrazole-3-carboxylic acids, anthranilic acid derivatives, and pyrazolopyrimidines. frontiersin.org More specific examples of synthetic agonists include acipimox (B1666537) and MK-6892. researchgate.netacs.org

While much of the focus has been on HCA₂, the HCA₁ and HCA₃ receptors are also viewed as promising drug targets. nih.govfrontiersin.orgfrontiersin.org Researchers have identified selective agonists for HCA₁, such as 3,5-dihydroxybenzoic acid (3,5-DHBA) and 3-chloro-5-hydroxybenzoic acid (3Cl-5OH-BA). acs.org For the HCA₃ receptor, whose endogenous agonist is this compound, the synthetic agonist IBC 293 has been identified. biorxiv.org Some synthetic compounds, like acifran, exhibit activity at both HCA₂ and HCA₃ receptors. acs.org

Despite these advancements, the development of a novel, improved HCA-targeted drug has proven challenging, and as of late 2011, no HCA receptor antagonists had been reported. nih.govfrontiersin.org The structural similarities and differences between the receptor subtypes present both opportunities and challenges for designing highly selective ligands. acs.orgnih.gov For instance, the ligand-binding pocket in HCA₁ is narrower than in HCA₂ and HCA₃, favoring smaller and more rigid agonists. acs.orgnih.gov

Synthetic Ligands for HCA Receptors

| Ligand | Receptor Target(s) | Ligand Type |

|---|---|---|

| Pyrazole-3-carboxylic acids | HCA₂ | Agonist |

| Anthranilic acid derivatives | HCA₂ | Agonist |

| Acipimox | HCA₂ | Agonist |

| MK-6892 | HCA₂ | Selective Agonist |

| 3,5-dihydroxybenzoic acid (3,5-DHBA) | HCA₁ | Selective Agonist |

| 3-chloro-5-hydroxybenzoic acid (3Cl-5OH-BA) | HCA₁ | Selective Agonist |

| IBC 293 | HCA₃ | Agonist |

| Acifran | HCA₂, HCA₃ | Agonist |

Implications for Anti-Dyslipidemic Therapies

The HCA receptor family, including the HCA₃ receptor activated by this compound, holds significant promise for the development of new anti-dyslipidemic therapies. nih.govresearchgate.net The therapeutic potential of these receptors is primarily linked to their anti-lipolytic effects. frontiersin.orgfrontiersin.org Activation of HCA receptors expressed on the surface of adipocytes (fat cells) leads to an inhibition of adenylyl cyclase through a Gᵢ-type G protein, which in turn suppresses lipolysis—the breakdown of stored triglycerides into free fatty acids. nih.govnih.govresearchgate.net

The cornerstone of this therapeutic strategy is the HCA₂ receptor, the molecular target for nicotinic acid (niacin), a drug used for over half a century to treat dyslipidemia. nih.govfrontiersin.org Niacin's activation of HCA₂ in adipocytes decreases the release of free fatty acids into the bloodstream, which subsequently reduces the liver's production of triglycerides and very-low-density lipoprotein (VLDL), and can increase levels of high-density lipoprotein (HDL) cholesterol. multispaninc.comwikipedia.orgnih.gov

Given the success and known mechanism of HCA₂ activation, both HCA₁ and HCA₃ are also being evaluated as potential targets for managing lipid disorders. frontiersin.orgfrontiersin.org The HCA₃ receptor, which is exclusively found in humans and higher primates, is activated by 3-hydroxy-octanoic acid, an intermediate of fatty acid β-oxidation. nih.govnih.gov This activation serves as a negative feedback mechanism, inhibiting excessive lipolysis during metabolic states of increased fat burning, such as fasting. nih.govresearchgate.netfrontiersin.org Targeting HCA₃ could therefore replicate this natural regulatory process to control free fatty acid levels.

Furthermore, developing ligands for HCA₁ and HCA₃ offers the potential to create anti-dyslipidemic drugs with fewer side effects than HCA₂ agonists. frontiersin.org For example, activating the HCA₁ receptor could produce anti-lipolytic effects without the characteristic skin flushing associated with niacin, as HCA₁ is not expressed in the skin cells that mediate this side effect. frontiersin.orgacs.org The development of synthetic agonists for HCA receptors is thus a key area of research aimed at providing more effective and better-tolerated treatments for dyslipidemia and related metabolic disorders. researchgate.netmultispaninc.comresearchgate.net

HCA Receptor Function in Adipocytes

| Receptor | Endogenous Ligand | Effect of Activation | Therapeutic Implication |

|---|---|---|---|

| HCA₁ (GPR81) | Lactate | Inhibits lipolysis | Potential anti-dyslipidemic target without flushing side effect. frontiersin.orgacs.org |

| HCA₂ (GPR109A) | 3-hydroxy-butyric acid | Inhibits lipolysis | Established anti-dyslipidemic target (receptor for niacin). nih.govfrontiersin.org |

| HCA₃ (GPR109B) | 3-hydroxy-octanoic acid | Inhibits lipolysis | Promising anti-dyslipidemic target, part of a negative feedback loop on fat breakdown. nih.govresearchgate.net |

Advanced Research Methodologies and Analytical Approaches for 3 Hydroxyoctanoic Acid

Quantitative Measurement Techniques

Accurate quantification of 3-Hydroxyoctanoic acid in various biological matrices is fundamental to understanding its physiological and pathological roles. Gas and liquid chromatography coupled with mass spectrometry are the principal technologies utilized for this purpose, often enhanced by the use of internal standards for greater precision.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the quantitative analysis of 3-hydroxy fatty acids, including this compound. This technique is particularly valuable in clinical diagnostics for identifying metabolic disorders related to fatty acid oxidation. nih.gov The methodology typically involves a stable isotope dilution protocol followed by electron impact ionization GC/MS, which allows for the precise measurement of these metabolites. nih.gov Samples such as serum or plasma are commonly used for routine clinical evaluations, but the method is also adaptable for research purposes, including the analysis of intermediates in fibroblast cell culture media. nih.gov The derivatization of this compound, often through trimethylsilylation (TMS), is a common step to increase its volatility for GC analysis.

| Parameter | Value/Description | Source |

|---|---|---|

| Instrument Type | GC-MS | |

| Derivative | 2 TMS | hmdb.ca |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column | |

| Retention Index | 2161.73 (based on 9 n-alkanes C10–C36) | |

| Application | Metabolite profiling, diagnosis of fatty acid oxidation disorders | nih.gov |